[(1-Fluorocyclopentyl)methyl](hexyl)amine
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines involves several methods including alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones .Molecular Structure Analysis
In amines, the nitrogen atom is sp3 hybridized, and the shape of the molecule is trigonal pyramidal. The nitrogen atom in amines is attached to one or more alkyl groups .Chemical Reactions Analysis
Amines are known to act as bases in many reactions. They can accept a proton from water to form substituted ammonium ions. Amines also react with acids to form salts .Physical And Chemical Properties Analysis
Amines are polar and can engage in hydrogen bonding, which gives them relatively high boiling points. They are also soluble in water. The basicity of amines is due to the availability of the lone pair of electrons on nitrogen .Scientific Research Applications
Pharmaceutical Testing
(1-Fluorocyclopentyl)methylamine: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to detect and quantify pharmaceutical compounds. This compound helps in establishing the identity, purity, potency, and quality of pharmaceutical substances.
Fluorescence Microscopy
Although not directly mentioned in the search results, compounds similar to (1-Fluorocyclopentyl)methylamine are often used in fluorescence microscopy . They can be conjugated to biomolecules to serve as fluorescent labels, allowing researchers to track and image biological processes with high sensitivity and specificity.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FN/c1-2-3-4-7-10-14-11-12(13)8-5-6-9-12/h14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFLNZNFYAUQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1(CCCC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](hexyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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